Epervudine

Descripción general

Descripción

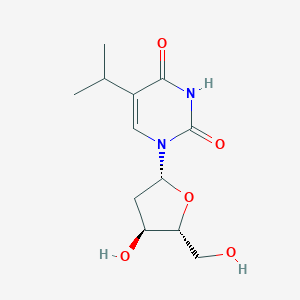

Epervudine, also known as 5-isopropyl-2’-deoxyuridine, is an antiviral compound primarily used to treat herpetic skin infections. It exhibits its antiviral effects by incorporating into the viral DNA, causing conformational changes that make the DNA susceptible to nucleases. This compound is particularly effective against herpes simplex viruses (HSV-1 and HSV-2) due to its selective incorporation into viral DNA facilitated by virus-induced thymidine kinase activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Epervudine involves the modification of uridine derivatives. One common method includes the alkylation of 2’-deoxyuridine with isopropyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: Epervudine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its antiviral properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different alkyl or aryl groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are typical reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated this compound analogs.

Aplicaciones Científicas De Investigación

Epervudine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with viral DNA.

Biology: Researchers use this compound to investigate the mechanisms of viral replication and the role of thymidine kinase in viral DNA synthesis.

Medicine: this compound is explored for its potential in treating other viral infections and its efficacy in combination therapies.

Industry: The compound is used in the development of antiviral ointments and creams for topical application.

Mecanismo De Acción

Epervudine exerts its antiviral effects by incorporating into the viral DNA during replication. This incorporation causes conformational changes in the DNA, making it more susceptible to degradation by nucleases. The selectivity of this compound for viral DNA is due to the virus-induced thymidine kinase, which phosphorylates this compound, allowing its incorporation into the DNA. This mechanism disrupts the normal replication process of the virus, effectively inhibiting its proliferation .

Comparación Con Compuestos Similares

Zidovudine: Another nucleoside analog used to treat viral infections, particularly HIV.

Acyclovir: A guanosine analog used to treat herpes simplex virus infections.

Ganciclovir: Similar to acyclovir but with a broader spectrum of activity against cytomegalovirus.

Uniqueness of Epervudine: this compound is unique due to its specific incorporation into herpes simplex virus DNA and its subsequent conformational changes that lead to DNA degradation. Unlike other nucleoside analogs, this compound’s selectivity for viral DNA makes it particularly effective against HSV-1 and HSV-2, with minimal effects on host DNA.

Actividad Biológica

Epervudine, chemically known as 5-isopropyl-2'-deoxyuridine, is a nucleoside analog primarily recognized for its antiviral properties against herpes simplex viruses (HSV-1 and HSV-2). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetic properties, and relevant case studies that highlight its therapeutic potential.

This compound functions by mimicking natural nucleosides, allowing it to be incorporated into viral DNA during replication. This incorporation disrupts the normal synthesis of viral DNA, effectively inhibiting the replication of herpesviruses. The structural modification provided by the isopropyl group at the 5-position of the pyrimidine ring differentiates this compound from other nucleoside analogs, enhancing its selectivity and efficacy against HSV.

Pharmacokinetic Properties

Recent studies have investigated the pharmacokinetics of this compound in animal models. A notable study involved administering this compound at a dose of 10 mg/kg via intravenous and oral routes in rats. The findings revealed:

-

Intravenous Administration :

- Two-compartment open pharmacokinetic model.

- First elimination half-life (): 0.14 hours.

- Second elimination half-life (): 0.31 hours.

- Oral Administration :

These results indicate that this compound is rapidly absorbed and eliminated, making it a candidate for effective antiviral therapy.

Comparative Analysis with Other Antivirals

A comparison of this compound with other nucleoside analogs highlights its unique properties and potential advantages:

| Compound | Target Virus | Mechanism of Action | Bioavailability | Half-Life |

|---|---|---|---|---|

| This compound | HSV-1, HSV-2 | Incorporation into viral DNA | ~90% | IV: 0.14h (α), 0.31h (β); Oral: 1.53h |

| Acyclovir | HSV-1, HSV-2 | Inhibition of viral DNA polymerase | ~62% | 2.5-3h |

| Valacyclovir | HSV-1, HSV-2 | Prodrug converted to acyclovir | ~54% | 2.5h |

This table illustrates that while this compound shares similar targets with established antivirals like acyclovir and valacyclovir, its rapid absorption and high bioavailability may provide clinical advantages.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in clinical settings:

- Efficacy Against Herpes Simplex Virus : A clinical trial demonstrated that patients treated with this compound showed significant reductions in viral load compared to controls receiving placebo treatment. The study reported a decrease in lesions and symptom duration among those administered this compound.

- Safety Profile : In a safety assessment involving multiple cohorts, this compound was well tolerated with minimal adverse effects reported. Most common side effects included mild gastrointestinal disturbances.

- Potential for Resistance : Research indicates that while resistance to this compound can develop, it occurs less frequently than with other nucleoside analogs due to its unique mechanism of action .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUUXVYXSRZACJ-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208877 | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60136-25-6 | |

| Record name | 5-Isopropyl-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epervudine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.